Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate
Description
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate is a triazine-piperazine hybrid compound characterized by a central 1,3,5-triazine core substituted with an amino group at position 4, a naphthalen-1-ylamino group at position 6, and a piperazine-1-carboxylate ethyl ester moiety linked via a methyl group at position 2.
Properties
IUPAC Name |
ethyl 4-[[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-30-21(29)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGSZRHTLQTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine ring.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the intermediate compound obtained from the previous steps.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural variations lie in the substituents on the triazine ring and the piperazine-carboxylate moiety. Below is a comparative analysis with closely related derivatives:
Table 1: Structural and Functional Comparison of Triazine-Piperazine Derivatives
Key Observations
Impact of Aromatic Substituents on Triazine: The naphthalen-1-ylamino group in the target compound introduces significant steric bulk and lipophilicity compared to the 3,4-dimethylanilino group in CAS 885901-27-9 . This may enhance membrane permeability but reduce aqueous solubility. Pyridin-2-ylamino substituents (as in ) improve hydrogen-bonding capacity, correlating with reported antimicrobial activity.
Piperazine-Carboxylate Modifications: Derivatives like CAS 1096849-67-0 (4-nitrophenyl) and 1202770-39-5 (4-amino-2-chlorophenyl) demonstrate how electron-withdrawing (nitro) or halogen (chloro) groups alter electronic properties and solubility .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The naphthyl derivative (~463 g/mol) exceeds the molecular weight of simpler analogs (e.g., 409 g/mol for CAS 885901-27-9 ), which may influence oral bioavailability.
- Synthetic Accessibility : All compounds likely follow a cyanuric chloride-based synthesis route, with nucleophilic substitution at triazine positions 4 and 6 .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key factors include:
- Temperature control : Reactions often require 195–230°C for cyclization or coupling steps .
- Catalysts : Palladium on carbon (Pd/C) may be used for hydrogenation , while bases like triethylamine facilitate deprotonation .
- Purification : Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
Q. What safety protocols are recommended for handling this compound?
Based on analogous piperazine derivatives:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Modify the naphthalen-1-ylamino or triazine groups to assess impacts on biological activity. For example:
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Fluorine or chlorine substitution on aromatic rings may enhance target binding affinity .
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Piperazine ring alkylation (e.g., ethyl vs. methyl) alters pharmacokinetic properties .
- In vitro assays : Test modified analogs against target proteins (e.g., enzymes or transporters) using radiolabeled ligand displacement assays .
Example SAR Table (Based on ):
Substituent Position Modification ENT1 Inhibition (%) ENT2 Inhibition (%) Naphthalene ring None (Parent) 45 72 Naphthalene → Benzene Phenyl substitution 12 8 Benzene + Cl (meta) Chlorine addition 38 10
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with ENT1/2 transporters. Focus on hydrogen bonding with the triazine core and π-π stacking with naphthalene .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the triazine ring) for activity .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- SHELX refinement : Analyze electron density maps to confirm intermediate structures during synthesis .
- Twinned data handling : Use SHELXL for high-resolution refinement of co-crystallized ligands, resolving ambiguities in stereochemistry .
Q. What strategies mitigate low yields in multi-step syntheses?
- Stepwise optimization : Isolate intermediates (e.g., triazine-piperazine precursors) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
- Catalyst screening : Test Pd(OAc)₂ vs. Pd/C for Suzuki-Miyaura coupling efficiency .
Methodological Notes
- Contradiction Management : Discrepancies in reaction yields (e.g., 50–85% in triazine couplings ) may arise from solvent purity or moisture sensitivity. Replicate under inert atmospheres (N₂/Ar).
- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ChemDraw) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
